molecular formula C7H6N4O3S B12905549 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)- CAS No. 61323-57-7

3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(5-nitro-2-furanyl)-

Cat. No.: B12905549
CAS No.: 61323-57-7
M. Wt: 226.22 g/mol
InChI Key: BWERGAABCYFLCO-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a nitrofuran moiety with a triazole-thione ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the condensation of 5-nitro-2-furylacrylic acid with hydrazine derivatives, followed by cyclization and thionation reactions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include amino derivatives, substituted triazoles, and various oxidized forms of the compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes.

    Pathways Involved: It can interfere with DNA synthesis and repair, leading to cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione stands out due to its unique combination of a nitrofuran moiety and a triazole-thione ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.

Properties

CAS No.

61323-57-7

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C7H6N4O3S/c1-10-7(15)8-6(9-10)4-2-3-5(14-4)11(12)13/h2-3H,1H3,(H,8,9,15)

InChI Key

BWERGAABCYFLCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=C(N1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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